molecular formula C11H12N6O4 B14459366 Einecs 276-318-0 CAS No. 72066-82-1

Einecs 276-318-0

Cat. No.: B14459366
CAS No.: 72066-82-1
M. Wt: 292.25 g/mol
InChI Key: OBNAOHSAPQWLGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of thiourea with sulfur in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include disulfide derivatives, thiol compounds, and substituted thiadiazole derivatives. These products have various applications in different fields .

Scientific Research Applications

5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with thiol groups in proteins, affecting their structure and function. This interaction can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione include other thiadiazole derivatives such as:

  • 1,3,4-thiadiazole-2-thione
  • 2,5-dimethyl-1,3,4-thiadiazole
  • 4-phenyl-1,3,4-thiadiazole

Uniqueness

What sets 5,5’-dithiodi-1,3,4-thiadiazole-2(3H)-thione apart is its ability to form stable disulfide bonds, making it particularly useful in applications requiring strong and stable chemical interactions. Its unique structure also contributes to its diverse range of applications in various fields .

Properties

CAS No.

72066-82-1

Molecular Formula

C11H12N6O4

Molecular Weight

292.25 g/mol

IUPAC Name

phthalic acid;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C8H6O4.C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);(H6,4,5,6,7,8,9)

InChI Key

OBNAOHSAPQWLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N

Related CAS

94087-42-0

Origin of Product

United States

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